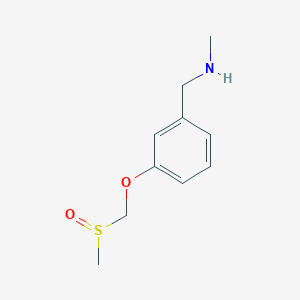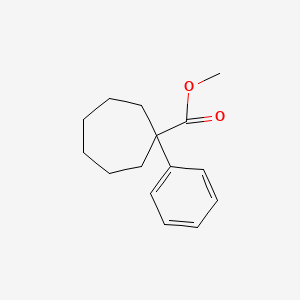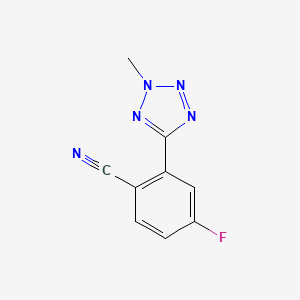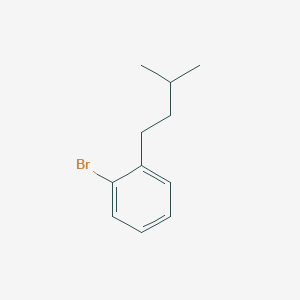
1-bromo-2-(3-methylbutyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(3-methylbutyl)benzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromine atom and a 3-methylbutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(3-methylbutyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(3-methylbutyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide. This electrophilic aromatic substitution reaction introduces the bromine atom onto the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-(3-methylbutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(3-methylbutyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways involving aromatic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-bromo-2-(3-methylbutyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate. This intermediate undergoes further reactions to yield substituted benzene derivatives.
Vergleich Mit ähnlichen Verbindungen
Bromobenzene: Consists of a benzene ring substituted with a bromine atom.
Chlorobenzene: Consists of a benzene ring substituted with a chlorine atom.
Iodobenzene: Consists of a benzene ring substituted with an iodine atom.
Uniqueness: 1-Bromo-2-(3-methylbutyl)benzene is unique due to the presence of the 3-methylbutyl group, which imparts distinct chemical and physical properties compared to other halobenzenes
Eigenschaften
Molekularformel |
C11H15Br |
|---|---|
Molekulargewicht |
227.14 g/mol |
IUPAC-Name |
1-bromo-2-(3-methylbutyl)benzene |
InChI |
InChI=1S/C11H15Br/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6,9H,7-8H2,1-2H3 |
InChI-Schlüssel |
RTCIYBYOTYWPMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
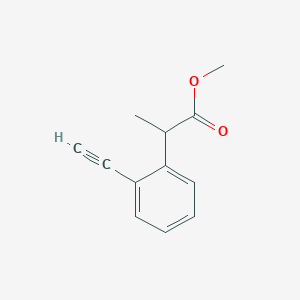
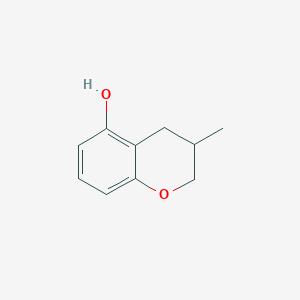


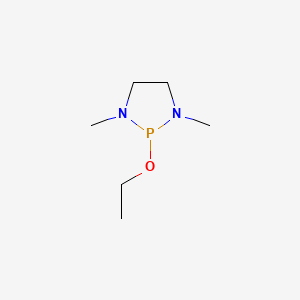
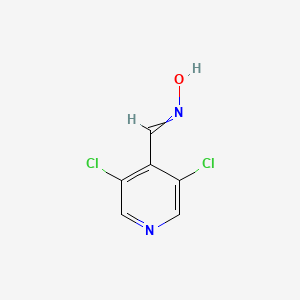
![[4-Methylsulfonyloxy-3-(phenylmethoxycarbonylamino)butyl] methanesulfonate](/img/structure/B8433986.png)

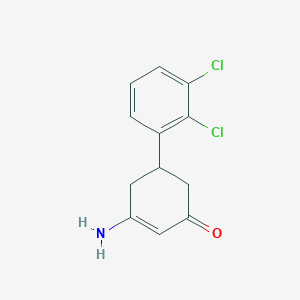

![1-[3-(2H-Pyrazol-3-yl)-phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B8434024.png)
